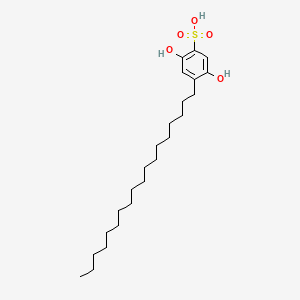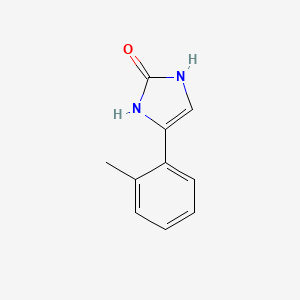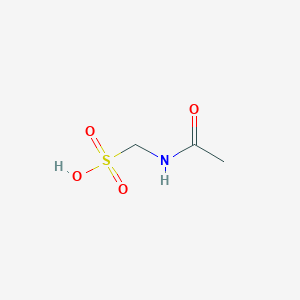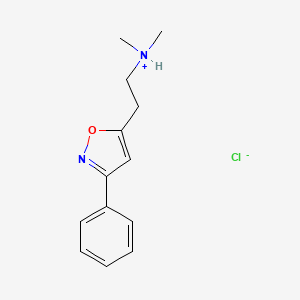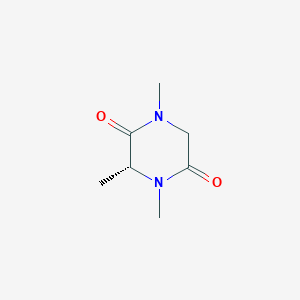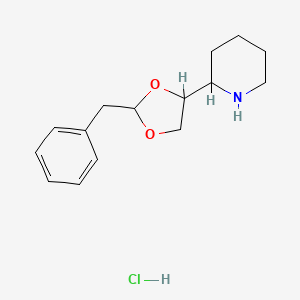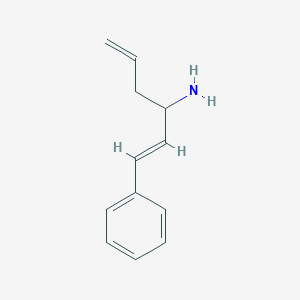![molecular formula C16H17N5 B13773538 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety, contributes to its biological activity and makes it a valuable target for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a phenylpiperazine. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenylpiperazine moiety .
科学研究应用
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase (AChE). The compound inhibits the activity of AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action can enhance cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease . The compound’s structure allows it to bind to the active site of AChE, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine .
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure and acetylcholinesterase inhibitory activity.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: A related compound with potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures and biological activities.
Uniqueness
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety. This unique structure contributes to its potent acetylcholinesterase inhibitory activity and potential therapeutic applications in neurological disorders .
属性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H17N5/c1-2-4-13(5-3-1)20-8-10-21(11-9-20)16-14-6-7-17-15(14)18-12-19-16/h1-7,12H,8-11H2,(H,17,18,19) |
InChI 键 |
YOMXRYXICGNVKI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


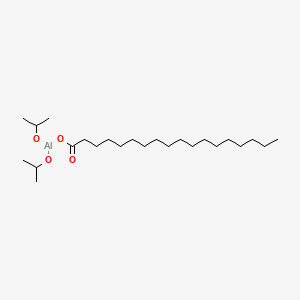
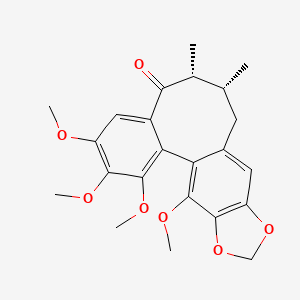


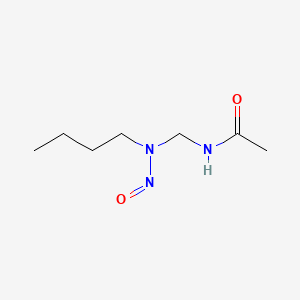
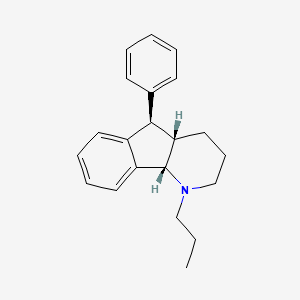
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
